molecular formula C11H10ClNO B2404851 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one CAS No. 115027-17-3

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2404851
CAS No.: 115027-17-3
M. Wt: 207.66
InChI Key: JDVHIVMJZFUSJI-UHFFFAOYSA-N
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Description

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, in particular, features a chloro group and a methyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one typically involves the chlorination of an indole derivative. One common method includes the reaction of 4-methylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is unique due to the presence of both the chloro and methyl groups, which can enhance its reactivity and potential biological activities. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-1-(4-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-3-2-4-9-11(7)8(6-13-9)10(14)5-12/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVHIVMJZFUSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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